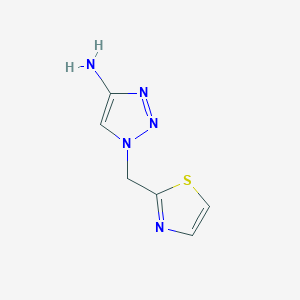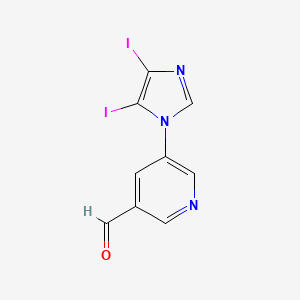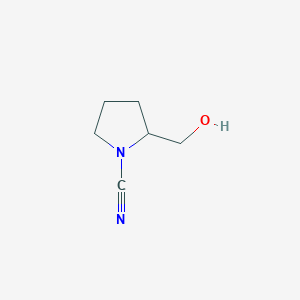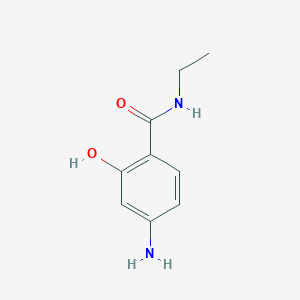
4-amino-N-ethyl-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-ethyl-2-hydroxybenzamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . It is known for its applications in various fields, including pharmaceuticals and scientific research. This compound is characterized by its amino, ethyl, and hydroxy functional groups attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-2-hydroxybenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
4-amino-N-ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
科学研究应用
4-amino-N-ethyl-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as thrombin inhibition and cerebroprotective activity
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-amino-N-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its thrombin-inhibitory activity is due to its interaction with the active site of thrombin, preventing the formation of blood clots .
相似化合物的比较
4-amino-N-ethyl-2-hydroxybenzamide can be compared with other similar compounds, such as:
4-hydroxybenzamide: Known for its cerebroprotective activity but limited by low solubility in water.
Amisulpride impurity B: A related compound with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and exhibit diverse biological activities. Continued research on this compound may uncover new therapeutic and industrial applications.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
4-amino-N-ethyl-2-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13) |
InChI 键 |
WQXFPBOKYSMKCF-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


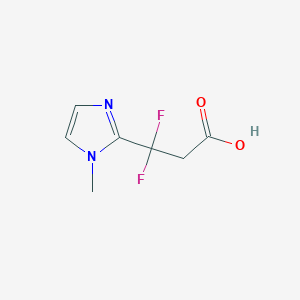
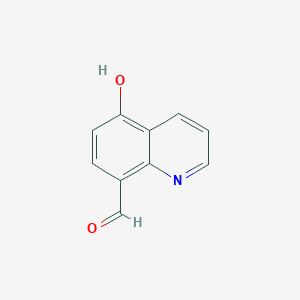

![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
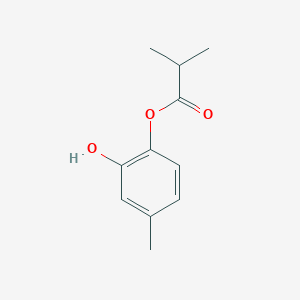

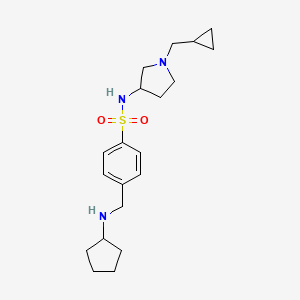
![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
